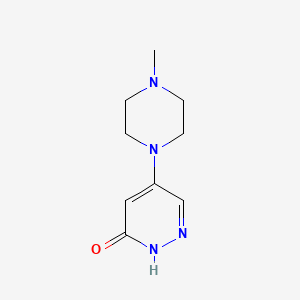

5-(4-methylpiperazino)-3(2H)-pyridazinone

Overview

Description

The compound “5-(4-methylpiperazino)-3(2H)-pyridazinone” is a derivative of piperazine, which is a cyclic amine with various applications . Piperazine derivatives are often used as building blocks in the synthesis of pharmaceuticals and natural products .

Synthesis Analysis

While specific synthesis methods for “5-(4-methylpiperazino)-3(2H)-pyridazinone” were not found, there are general methods for synthesizing piperazine derivatives. For instance, a nucleophilic displacement of chloride in 4-substituted 2-chloropyrimidines or 2-chloroquinazolines by treatment with 4-methylpiperazine provides compounds that are antagonists of the serotonin 5-HT 2A receptor .Scientific Research Applications

Serotonin 5-HT2A Receptor Ligands

“5-(4-methylpiperazino)-3(2H)-pyridazinone” and its analogs have been synthesized and studied as ligands for the serotonin 5-HT2A receptor . These compounds are antagonists of the serotonin 5-HT2A receptor, which plays a crucial role in the brain and is a target for the treatment of various psychiatric and neurological disorders.

Synthesis of Quinazoline and Pyrimidine Derivatives

The compound is used in the synthesis of 4-substituted 2-chloropyrimidines or 2-chloroquinazolines . The addition reaction of lithium reagents to the 4 position of 2-chloropyrimidine or 2-chloroquinazoline followed by oxidation of the resultant dihydro intermediate product is a powerful tool for the synthesis of these derivatives .

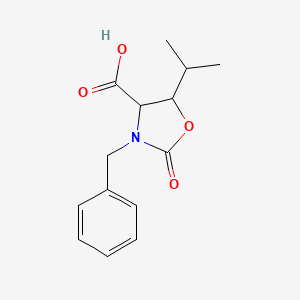

Modular Synthesis of 2,6-Disubstituted Piperazines

The compound can be used in the modular synthesis of 2,6-disubstituted piperazines . A highly diastereoselective intramolecular hydroamination is the key step in this synthesis .

Mechanism of Action

Target of Action

The primary target of 5-(4-methylpiperazino)-3(2H)-pyridazinone is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological processes.

Mode of Action

5-(4-methylpiperazino)-3(2H)-pyridazinone interacts with the serotonin 5-HT2A receptor as an antagonist . This means it binds to the receptor and blocks its activation by serotonin, thereby inhibiting the receptor’s function.

properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12-2-4-13(5-3-12)8-6-9(14)11-10-7-8/h6-7H,2-5H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZAHMPUTIRQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methylpiperazino)-3(2H)-pyridazinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

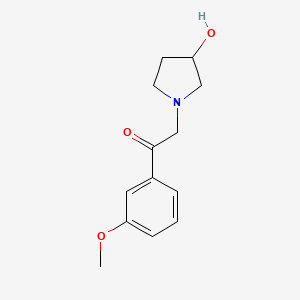

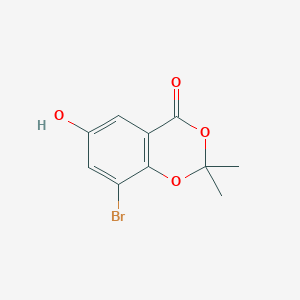

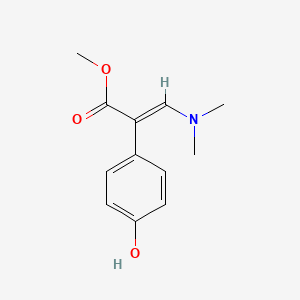

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B1465464.png)

![Ethyl 3-[(cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465473.png)

![2-Chloro-1-(6-methoxy[1,5]naphthyridin-4-yl)-1-ethanone](/img/structure/B1465475.png)

![(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465476.png)

![3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid](/img/structure/B1465477.png)

![5-[(tert-Butoxycarbonyl)amino]-2-furoic acid](/img/structure/B1465478.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1465485.png)